molecular formula C16H21BN2O4 B13907346 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione

Cat. No.: B13907346
M. Wt: 316.2 g/mol
InChI Key: UWCLGBXJUDDIPK-UHFFFAOYSA-N
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Description

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione is a boronate ester-containing heterocyclic compound characterized by a six-membered 1,3-diazinane ring fused with a 2,4-dione moiety and a para-substituted phenyl group bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) functional group. This structure combines the reactivity of the boronate ester, which enables participation in Suzuki-Miyaura cross-coupling reactions , with the hydrogen-bonding and electronic properties of the diazinane-dione system. The compound is likely synthesized via palladium-catalyzed coupling of a diazinane-dione halide precursor with a pinacol boronate ester intermediate, as evidenced by analogous protocols in related systems . Its applications span medicinal chemistry (e.g., prodrug design, enzyme inhibition) and materials science (e.g., OLEDs, polymer precursors) .

Properties

Molecular Formula

C16H21BN2O4

Molecular Weight

316.2 g/mol

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C16H21BN2O4/c1-15(2)16(3,4)23-17(22-15)11-5-7-12(8-6-11)19-10-9-13(20)18-14(19)21/h5-8H,9-10H2,1-4H3,(H,18,20,21)

InChI Key

UWCLGBXJUDDIPK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with molecular targets through its boron and diazinane moieties. The boron center can form reversible covalent bonds with nucleophiles, while the diazinane-2,4-dione moiety can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

Compound Name Core Structure Substituents/Modifications Molecular Formula (MW) Key Applications/Reactivity Reference
Target: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione 1,3-Diazinane-2,4-dione 4-Phenyl pinacol boronate ester C₁₉H₂₄BN₂O₄ (371.22 g/mol) Suzuki coupling, enzyme inhibition -
3-Phenyl-5-{1-[4-(pinacol boronate)phenyl]cyclopropyl}imidazolidine-2,4-dione (rac-1z) Imidazolidine-2,4-dione Cyclopropyl linker, phenyl group C₂₃H₂₈BN₂O₄ (417.30 g/mol) Photochemical deracemization
1-[4-(Pinacol boronate)benzyl]pyrrolidine Pyrrolidine Benzyl-pyrrolidine, no dione C₁₇H₂₆BNO₂ (287.20 g/mol) Ligand design, catalysis
1-[4-(Pinacol boronate)phenyl]-pyrrolidine-2,5-dione (CAS 1449132-28-8) Pyrrolidine-2,5-dione 4-Phenyl boronate, lactam ring C₁₇H₂₁BN₂O₄ (336.17 g/mol) Biomedical prodrugs
4-[1-(4-Pinacol boronate phenyl)ethyl]morpholine (CAS 1206594-12-8) Morpholine Ethyl-morpholine linker C₁₇H₂₆BNO₃ (327.21 g/mol) Drug delivery systems
4-(Pinacol boronate)-1-(trifluoromethylphenyl)ethyl-1H-pyrazole (CAS 1604036-71-6) Pyrazole Trifluoromethylphenyl, ethyl linker C₁₈H₂₂BF₃N₂O₂ (366.19 g/mol) Anticancer agents, PET tracers

Key Observations:

  • Target Compound : Likely synthesized via Suzuki coupling between a brominated diazinane-dione precursor and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid. Yields for analogous reactions range from 15% (pyrazole systems ) to 74% (thiazinanes ), depending on steric and electronic factors.
  • Imidazolidine Analogs (rac-1z) : Synthesized via Pd-catalyzed coupling with KOAc and diboronic acid pinacol ester in 1,4-dioxane . Cyclopropane substituents enhance steric hindrance, reducing yields compared to simpler aryl systems.
  • Pyrrolidine-2,5-dione Derivatives : Produced via Michael addition and NaOMe-mediated cyclization , with yields ~46–74%. The lactam ring increases hydrogen-bonding capacity, influencing solubility and biological activity .

Functional and Application Differences

  • Biomedical Applications :

    • The target compound ’s diazinane-dione core may act as a protease inhibitor scaffold due to its resemblance to β-lactam and glutarimide structures .
    • Imidazolidine-diones (rac-1z) are used in photochemical deracemization for chiral synthesis .
    • Pyrrolidine-2,5-dione derivatives exhibit ROS-responsive behavior in tumor-targeted therapies .
  • Materials Science :

    • Pinacol boronate esters in OLED intermediates (e.g., ’s dihydroacridine derivatives) enable electron-transport layer synthesis .
    • Pyrazole-boronates (CAS 1604036-71-6) serve as building blocks for fluorinated polymers .
  • Reactivity :

    • The target compound ’s diazinane ring may undergo ring-opening reactions under acidic conditions, unlike stable imidazolidines .
    • Trifluoromethyl-substituted analogs (e.g., CAS 1604036-71-6) show enhanced metabolic stability in medicinal chemistry .

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